3-(4-Pyridin-2-YL-piperazin-1-YL)-propionic acid hydrochloride

Description

Chemical Structure and Properties

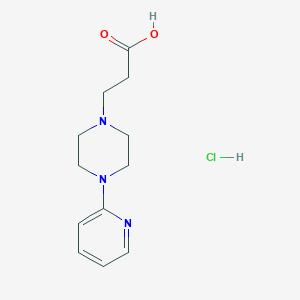

3-(4-Pyridin-2-YL-piperazin-1-YL)-propionic acid hydrochloride (CAS: 1185293-81-5) is a piperazine derivative featuring a pyridinyl substituent and a propionic acid backbone. Its molecular formula is C₁₂H₁₉Cl₂N₃O₂, with a molecular weight of 308.20 g/mol . The compound combines a piperazine ring (a six-membered heterocycle with two nitrogen atoms) linked to a pyridine moiety and a propionic acid group, which is protonated as a hydrochloride salt to enhance solubility and stability.

The pyridine ring in this compound may enhance binding affinity to specific receptors or enzymes, making it a candidate for neuropharmacological research .

Properties

IUPAC Name |

3-(4-pyridin-2-ylpiperazin-1-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2.ClH/c16-12(17)4-6-14-7-9-15(10-8-14)11-3-1-2-5-13-11;/h1-3,5H,4,6-10H2,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJRWRCNAMHCZHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC(=O)O)C2=CC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperazine Functionalization and Pyridin-2-yl Substitution

A common approach involves reacting ethyl 3-(piperazin-1-yl)propanoate dihydrochloride with pyridin-2-yl halides or pyridinyl derivatives under basic conditions (e.g., potassium carbonate) in polar aprotic solvents such as N-methylpyrrolidone (NMP) at low to moderate temperatures (-10 to 80 °C).

Alternatively, palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) can be employed where 4-halopyridines react with piperazine derivatives in the presence of Pd catalysts (Pd2(dba)3) and bulky phosphine ligands (di-tBuXPhos), with cesium carbonate as base in toluene-water mixtures at 80–100 °C.

Installation of the Propionic Acid Moiety

The propionic acid group is introduced by acylation of the piperazine nitrogen using propionic acid derivatives such as propionic anhydride, propionyl chloride, or bromide.

This acylation is preferably conducted in apolar solvents like dichloromethane or toluene, in the presence of tertiary amine bases such as triethylamine, N-methylmorpholine, or pyridine.

The reaction temperature is controlled between 0 and 25 °C, often optimized at 20–25 °C to maximize yield and purity without requiring chromatographic purification.

After acylation, the product is isolated by filtration and washed with ion-exchanged water, then dried under mild conditions (up to 50 °C).

Formation of Hydrochloride Salt

- The free base of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid in suitable solvents or by direct reaction with hydrogen chloride gas, facilitating crystallization and purification.

Representative Preparation Procedure (Industrial Scale)

Analytical and Research Findings

The acylation step using propionic anhydride or propionyl chloride proceeds efficiently at mild temperatures, yielding the desired propionamide derivative in over 95% yield with high purity, as confirmed by melting point and chromatographic purity analyses.

Use of tertiary amine bases is critical to neutralize the acid formed and drive the reaction to completion without side reactions.

The hydrochloride salt form shows enhanced stability and crystallinity, facilitating handling and storage.

Palladium-catalyzed coupling methods for pyridin-2-yl substitution provide high regioselectivity and functional group tolerance, enabling the synthesis of diverse analogues for structure-activity relationship studies.

Summary Table of Preparation Conditions

| Preparation Step | Reagents/Conditions | Temperature (°C) | Solvent | Base | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Piperazine pyridinyl substitution | Ethyl 3-(piperazin-1-yl)propanoate dihydrochloride, K2CO3, NMP | -10 to 80 | NMP | K2CO3 | Moderate to high | Nucleophilic substitution |

| Pd-catalyzed coupling | 4-halopyridine, Pd2(dba)3, di-tBuXPhos, Cs2CO3 | 80–100 | Toluene-H2O | Cs2CO3 | High | Cross-coupling method |

| Acylation with propionic anhydride | Propionic anhydride, triethylamine | 20–25 | DCM or toluene | Triethylamine | >95 | No chromatography needed |

| Acylation with propionyl chloride | Propionyl chloride, triethylamine | 0–5 | DCM | Triethylamine | High | Efficient and clean |

Chemical Reactions Analysis

Types of Reactions

3-(4-Pyridin-2-YL-piperazin-1-YL)-propionic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or piperazine rings are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridine or piperazine derivatives.

Scientific Research Applications

3-(4-Pyridin-2-YL-piperazin-1-YL)-propionic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme interactions and receptor binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Pyridin-2-YL-piperazin-1-YL)-propionic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 3-(4-Pyridin-2-YL-piperazin-1-YL)-propionic acid hydrochloride with structurally related compounds:

Key Differences and Implications

The cyclopropanecarbonyl substituent in CAS 1375990-51-4 introduces steric and electronic effects that could improve metabolic stability, a critical factor in drug development .

Pharmacological Potential: Unlike 3-(p-Hydroxyphenyl)propionic acid (a microbial metabolite with vasodilatory properties), the target compound’s piperazine-pyridine core is more likely to interact with central nervous system targets . The Fmoc-protected derivative (CAS 180576-05-0) is functionally distinct, serving as a synthetic intermediate rather than a bioactive molecule .

Salt Forms and Solubility :

- The hydrochloride salt of the target compound enhances aqueous solubility compared to its free base or dihydrochloride analogues (e.g., CAS 1172891-02-9) .

Research Findings

- A patent () highlights propionic acid derivatives with sulfur/sulphone substitutions for anti-inflammatory applications, suggesting that modifications to the propionic acid moiety in the target compound could expand its therapeutic scope.

- Safety data () indicate that structurally related piperazine derivatives (e.g., CAS 87691-88-1) may carry mutagenic risks, underscoring the need for rigorous toxicity profiling of the target compound.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 3-(4-Pyridin-2-YL-piperazin-1-YL)-propionic acid hydrochloride, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves coupling pyridine-piperazine derivatives with propionic acid precursors via nucleophilic substitution or amidation. Optimization includes adjusting pH (e.g., acidic conditions for hydrochloride salt formation), temperature control (room temperature to 80°C), and solvent selection (polar aprotic solvents like DMF or acetonitrile). Reaction progress can be monitored via TLC or HPLC .

- Key Considerations : Impurity profiles (e.g., unreacted intermediates) should be characterized using LC-MS or NMR. Reference standards for byproducts, such as those described for triazolo-pyridinone derivatives, may guide purity assessments .

Q. How should researchers characterize the physicochemical properties of this compound, including solubility and stability?

- Methodology :

- Solubility : Test in aqueous buffers (pH 1–7.4) and organic solvents (DMSO, ethanol) using shake-flask methods.

- Stability : Conduct accelerated degradation studies under stress conditions (heat, light, humidity) and analyze via HPLC-UV. For hygroscopicity, dynamic vapor sorption (DVS) can assess moisture uptake .

- Data Interpretation : Compare results with structurally similar compounds like 4-(4-methylpiperazin-1-yl)aniline dihydrochloride, which has documented stability in dry, inert atmospheres .

Q. What analytical techniques are most effective for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodology : Use LC-MS/MS with a C18 column and mobile phases containing 0.1% formic acid. Validate methods for linearity (1–1000 ng/mL), recovery (>85%), and matrix effects .

- Cross-Validation : Reference standards for impurities (e.g., triazolo-pyridinone derivatives) can help identify co-eluting peaks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting receptor binding affinities)?

- Methodology :

- Assay Validation : Replicate experiments under standardized conditions (e.g., consistent cell lines, buffer pH, and temperature).

- Structural Confirmation : Verify compound identity via HRMS and 2D-NROSY NMR to rule out batch-to-batch variability .

- Case Study : For piperazine derivatives, discrepancies in receptor binding may arise from protonation state changes in the piperazine ring under varying pH conditions .

Q. What computational modeling approaches are suitable for predicting the compound’s pharmacokinetics and metabolite formation?

- Methodology :

- In Silico Tools : Use Schrödinger’s QikProp for ADME prediction (e.g., logP, BBB permeability) and GLIDE for docking studies targeting receptors like serotonin or dopamine transporters.

- Metabolite Prediction : Leverage MetaCore or ADMET Predictor to simulate Phase I/II metabolism pathways (e.g., hydroxylation or glucuronidation) .

Q. How can researchers design experiments to investigate the compound’s mechanism of action in neuropharmacological studies?

- Experimental Design :

- In Vitro : Use patch-clamp electrophysiology to assess ion channel modulation (e.g., GABAA or NMDA receptors).

- In Vivo : Employ rodent models (e.g., forced swim test for antidepressant activity) with dose-response curves (1–50 mg/kg, i.p.).

- Controls : Include structurally related analogs (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) to isolate the role of the pyridinyl-piperazine moiety .

Q. What strategies are recommended for evaluating the compound’s environmental impact and biodegradation pathways?

- Methodology :

- Fate Studies : Use OECD 307 guidelines to assess soil biodegradation. Monitor parent compound and metabolites via LC-HRMS.

- Ecotoxicology : Test acute toxicity in Daphnia magna (48-hr EC50) and algal growth inhibition (72-hr IC50) .

- Data Analysis : Compare persistence metrics (e.g., DT50) with piperazine-based agrochemicals to prioritize mitigation strategies .

Methodological Integration Questions

Q. How can researchers integrate spectroscopic, computational, and biological data to refine structure-activity relationships (SAR)?

- Workflow :

Cluster analogs based on NMR/HRMS data.

Perform QSAR modeling (e.g., CoMFA) using biological activity data (IC50, Ki).

Validate predictions with synthesis and testing of designed derivatives .

- Case Study : For pyridinyl-piperazine derivatives, electron-withdrawing groups on the pyridine ring correlate with enhanced receptor affinity .

Q. What advanced statistical methods are appropriate for analyzing dose-response and time-course data in preclinical studies?

- Approach :

- Dose-Response : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50 and Hill slope.

- Time-Course : Use mixed-effects models (e.g., SAS PROC MIXED) to account for inter-animal variability in longitudinal studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.